Benzyloxycarbonyltryptophan

Overview

Description

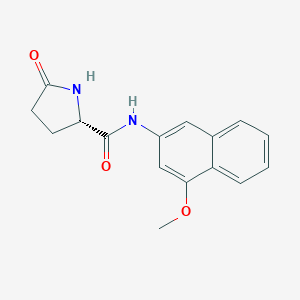

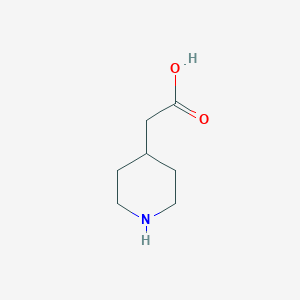

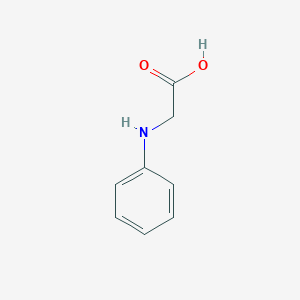

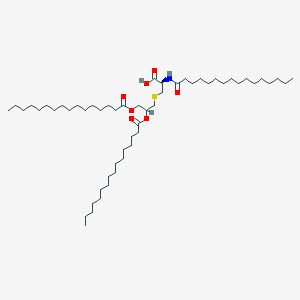

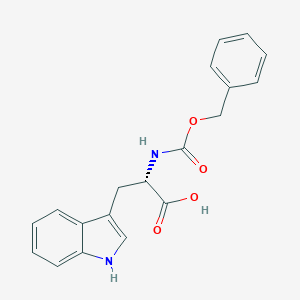

Benzyloxycarbonyltryptophan is a chemical compound with the molecular formula C19H18N2O4 . It is a type of peptide that has been studied for its various properties .

Synthesis Analysis

The synthesis of Benzyloxycarbonyltryptophan involves complex chemical reactions. Retrosynthetic analysis is a method used by organic chemists to draw an imaginary line from a target molecule to available precursors . In the case of peptides like Benzyloxycarbonyltryptophan, solid-phase peptide synthesis (SPPS) is often used .Molecular Structure Analysis

The molecular structure of Benzyloxycarbonyltryptophan is characterized by its molecular formula C19H18N2O4 and a molecular weight of 338.4 g/mol . The InChIKey of Benzyloxycarbonyltryptophan is AHYFYYVVAXRMKB-KRWDZBQOSA-N .Chemical Reactions Analysis

The chemical reactions involving Benzyloxycarbonyltryptophan are complex and can be influenced by various factors. Machine learning algorithms have been developed and proved successful in the task of chemical reaction prediction .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyloxycarbonyltryptophan are crucial for its function. One study reported the solid–liquid equilibrium solubility and solvent effects of N-benzyloxycarbonyl-l-tryptophan in monosolvent systems .Scientific Research Applications

- Z-Trp-OH enables selective, rapid, and efficient chemical modification of tryptophan amino acids in proteins. This method, known as Tryptophan Chemical Ligation by Cyclization (Trp-CLiC), allows systematic, proteome-wide identification of tryptophan residues. These residues can form a bond called cation–π interaction with positively charged molecules, which plays a crucial role in biochemical processes, including protein-mediated phase separation .

- Trp-CLiC provides a platform for identifying functional tryptophan cation–π interactions. By modifying tryptophan with high speed and selectivity over other amino acids, researchers can explore the structure and function of biomolecules. This insight is valuable for understanding disease vulnerabilities mediated by dynamic regulatory processes .

- Inspired by natural products biosynthesis, Z-Trp-OH mimics the reactivity of tryptophan in bacteria and plants. Researchers can use this compound to develop novel bioactive molecules, including proteins, hormones, and vitamins, based on the diverse reactivities of its indole side chain .

- Tryptophan metabolism involves several pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways. Z-Trp-OH contributes to our understanding of these pathways and the bioactive compounds produced via tryptophan metabolism. These compounds regulate various physiological functions, such as inflammation, immune responses, and neurological function .

- Two transient receptor potential (TRP) channels—TRPA1 and TRPV3—are post-translationally hydroxylated. The enzymes responsible for this hydroxylation are the HIF prolyl hydroxylases (PHDs) and the asparaginyl hydroxylase factor inhibiting HIF (FIH). Z-Trp-OH may play a role in modulating TRP channel activity through these hydroxylation processes .

- Z-Trp-OH has been investigated as an inhibitor in life science research. While specific details are not provided, its potential applications likely involve studying enzyme inhibition and related biological processes .

Selective Labeling of Tryptophan Residues in Proteins

Functional Tryptophan Cation–π Interactions

Bioactive Compound Synthesis

Tryptophan Metabolism Studies

Modulation of TRP Channel Activity

Enzyme Inhibition Studies

Mechanism of Action

- Z-Trp-OH primarily interacts with enzymes involved in tryptophan metabolism. One notable target is tryptophan hydroxylase , which catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), a precursor of serotonin (5-hydroxytryptamine, 5-HT) .

- Another potential target is indoleamine 2,3-dioxygenase (IDO) , an enzyme responsible for the initial step in the kynurenine pathway. IDO converts tryptophan to kynurenine, leading to downstream metabolites with immunomodulatory effects .

- The kynurenine pathway, influenced by Z-Trp-OH, generates metabolites such as quinolinic acid and kynurenic acid. These compounds play roles in neuroinflammation, neuroprotection, and neurotransmission .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYFYYVVAXRMKB-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225332 | |

| Record name | Benzyloxycarbonyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyloxycarbonyltryptophan | |

CAS RN |

7432-21-5 | |

| Record name | Benzyloxycarbonyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyloxycarbonyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyloxycarbonyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can the equilibrium of N-Benzyloxycarbonyl-L-tryptophanyl-glycineamide synthesis be shifted towards product formation?

A1: Research indicates that the addition of organic solvents, such as 1,4-butanediol, to the reaction medium can effectively shift the equilibrium of N-Benzyloxycarbonyl-L-tryptophanyl-glycineamide synthesis towards product formation [, ]. This effect is primarily driven by a reduction in water activity, which favors the synthesis reaction over hydrolysis []. Furthermore, the choice of organic solvent can influence the ionization equilibrium of the reacting species, further impacting the synthetic yield []. For instance, using α-chymotrypsin as a catalyst in a 20% water/80% 1,4-butanediol mixture resulted in a remarkable 90.9% yield of N-Benzyloxycarbonyl-L-tryptophanyl-glycineamide before purification [].

Q2: Can Z-Trp-OH self-assemble, and if so, what structures can it form?

A2: Yes, Z-Trp-OH exhibits self-assembly capabilities, driven by non-covalent interactions between the molecules []. Studies have shown that Z-Trp-OH can self-assemble into a variety of well-defined morphologies, including fibers, spheres, and flower-like structures []. Factors such as concentration, temperature, and the presence of other molecules can influence the self-assembly process and the resulting structures [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.